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Introduction

Indium Arsenide (InAs) is a IlI-V binary semiconductor compound that holds a critical position
in materials science and solid-state physics.[1] As a narrow, direct bandgap material with
exceptionally high electron mobility, InAs is a cornerstone for the fabrication of advanced
electronic and optoelectronic devices.[2][3] Its applications are prominent in high-frequency
electronics, infrared (IR) detectors for the 1.0-3.8 ym wavelength range, and diode lasers.[2][4]
This guide provides a comprehensive overview of the core physical and chemical properties of
InAs, detailed experimental methodologies for their characterization, and a summary of
guantitative data for reference.

Physical Properties of Indium Arsenide

The unique characteristics of InAs stem from its distinct structural, electronic, optical, and
thermal properties.

Structural and General Properties

InAs crystallizes in the zincblende structure, which is a face-centered cubic (FCC) lattice.[1][5]
This structure is fundamental to its electronic and optical behavior. The material appears as
grey cubic crystals with a metallic luster.[1][2]
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Table 1: General and Structural Properties of InAs

Property Value Units Reference(s)
Chemical Formula InAs - [1][2]

Molar Mass 189.740 g/mol [2][5]

Crystal Structure Zincblende (F-43m) - [1112]

Lattice Constant (a) 6.0583 A [2][5]1[6]
Density 5.67 g/cm3 [2][5]

| Debye Temperature | 280 | K |[1][6] |

Electronic Properties

The electronic properties of InAs, particularly its narrow direct bandgap and high electron
mobility, are central to its use in high-speed devices.[2][7] The direct bandgap allows for
efficient emission and absorption of photons, making it ideal for optoelectronic applications.

Table 2: Electronic Properties of InAs at Room Temperature (300 K)
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Property Value Units Reference(s)
Bandgap (E_g) 0.354 eV [11[2]
Bandgap Type Direct - [21[7]
Electron Mobility (u_e) < 40,000 cmz/(V-s) [1][2][8]
Hole Mobility (u_h) 460 cm?/(V-s) [5]
Electron Effective

0.023m_o - [61[°]
Mass (m_e*)
Heavy Hole Effective

0.41m_o - [6][9]
Mass (m_hh¥*)
Light Hole Effective

0.026 m_o - [6]119]
Mass (m_Ih*)
Static Dielectric

15.15 - [6]
Constant
High-Frequenc

g duency 12.3 - [6]

Dielectric Constant

| Electron Affinity | 4.9 | eV [[6] |

Optical Properties

The optical characteristics of InAs are directly related to its electronic band structure, governing
its interaction with light, primarily in the infrared spectrum.

Table 3: Optical Properties of InAs

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.webqc.org/compound-InAs-InAs.html
https://en.wikipedia.org/wiki/Indium_arsenide
https://en.wikipedia.org/wiki/Indium_arsenide
http://lampz.tugraz.at/~hadley/ss1/bands/bandstructures/InAs/inas_bands.html
https://www.webqc.org/compound-InAs-InAs.html
https://en.wikipedia.org/wiki/Indium_arsenide
https://www.ioffe.ru/SVA/NSM/Semicond/InAs/electric.html
https://www.powerwaywafer.com/inas-indium-arsenide-single-crystal.html
https://www.ioffe.ru/SVA/NSM/Semicond/InAs/basic.html
http://www.matprop.ru/InAs_bandstr
https://www.ioffe.ru/SVA/NSM/Semicond/InAs/basic.html
http://www.matprop.ru/InAs_bandstr
https://www.ioffe.ru/SVA/NSM/Semicond/InAs/basic.html
http://www.matprop.ru/InAs_bandstr
https://www.ioffe.ru/SVA/NSM/Semicond/InAs/basic.html
https://www.ioffe.ru/SVA/NSM/Semicond/InAs/basic.html
https://www.ioffe.ru/SVA/NSM/Semicond/InAs/basic.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Value Units Reference(s)
Refractive Index (at

~3.51 (300 K) - [10][11]
632.8 nm)
Radiative
Recombination 1.1 x10-10 cmd/s [10]
Coefficient
Long-wave TO

~27 meV [10]

Phonon Energy

| Long-wave LO Phonon Energy | ~29 | meV |[10] |

Thermal and Mechanical Properties

The thermal stability and mechanical robustness of InAs are critical for device reliability and

performance under various operating conditions.

Table 4: Thermal and Mechanical Properties of InAs

Property Value Units Reference(s)
Melting Point 942 °C (1215 K) [2][12]
Thermal Conductivity

0.27 W/(cm-K) [2][12]
(300 K)
Specific Heat (c_p) 0.25 J/(g-°C) [12]
Linear Thermal

452 x10-° K-1 [1][12]

Expansion Coefficient

| Bulk Modulus | 5.8 x 10** | dyn/cm? |[12] |

Chemical Properties of Indium Arsenide
Reactivity and Chemical Stability
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InAs is a relatively stable compound but is susceptible to certain chemical etchants, a property
leveraged for device fabrication and surface preparation. It is insoluble in water.[13] The
surface of InAs can oxidize when exposed to air, forming unstable oxides with complex
compositions, which can impact device performance.[14]

Chemical Etching

Controlled etching of InAs is crucial for creating device structures.

e HCI Solutions: InAs is chemically stable in hydrochloric acid (HCI) solutions with
concentrations up to 8M.[15] At higher concentrations, chemical etching occurs.[15]

e Bromine-based Solutions: Solutions of bromine (Brz) in methanol (CHsOH) or hydrobromic
acid (HBr) are effective for polishing and chemical cutting.[16] The etch rate is dependent on
the bromine concentration; for instance, solutions with 1.5 to 2 vol. % Brz in methanol are
used for polishing, while higher concentrations (20-30 vol. % in HBr) are used for cutting,
yielding etch rates of 25-50 um/min.[16]

Surface Chemistry

The surface of InAs is known to possess a high density of donor-type surface states.[17] This
leads to the formation of an electron accumulation layer and the pinning of the surface Fermi
level, which is a critical consideration in the design of nano-scale electronic devices where the
surface-to-volume ratio is high.[17]

Experimental Protocols

The characterization of InAs properties relies on a suite of sophisticated experimental
techniques.

o X-Ray Diffraction (XRD): This is the primary technique for determining the crystal structure
and lattice parameters of InAs. A monochromatic X-ray beam is directed at the InAs crystal.
The diffraction pattern, consisting of constructive interference peaks at specific angles
(Bragg's Law), is recorded. Analysis of the peak positions reveals the crystal lattice spacing
and structure (e.g., zincblende), while the peak width can indicate crystal quality.[5]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.attelements.com/indium-metal-and-alloys/indium-arsenide-(inas).html
https://www.researchgate.net/figure/Chemical-etchants-for-InSb_tbl3_26486780
https://www.researchgate.net/publication/277632528_Wet-Chemical_Approaches_for_Atomic_Layer_Etching_of_Semiconductors_Surface_Chemistry_Oxide_Removal_and_Reoxidation_of_InAs_100
https://www.researchgate.net/publication/277632528_Wet-Chemical_Approaches_for_Atomic_Layer_Etching_of_Semiconductors_Surface_Chemistry_Oxide_Removal_and_Reoxidation_of_InAs_100
https://pdfs.semanticscholar.org/d95b/64f73728b83132e70fc39bb21a5af4f44240.pdf
https://pdfs.semanticscholar.org/d95b/64f73728b83132e70fc39bb21a5af4f44240.pdf
https://pubs.aip.org/aip/apl/article/100/26/262105/126643/Direct-measurement-of-surface-states-density-and
https://pubs.aip.org/aip/apl/article/100/26/262105/126643/Direct-measurement-of-surface-states-density-and
https://www.powerwaywafer.com/inas-indium-arsenide-single-crystal.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Hall Effect Measurements: This method is used to determine key electronic properties such
as carrier concentration, carrier type (n-type or p-type), and mobility. An InAs sample is
placed in a magnetic field perpendicular to the direction of current flow. The Lorentz force
deflects the charge carriers, creating a transverse voltage (the Hall voltage). By measuring
this voltage along with the current, magnetic field strength, and sample dimensions, the
carrier concentration and mobility can be calculated.[8][18]

e Photoluminescence (PL) Spectroscopy: PL is a non-destructive optical technique used to
determine the bandgap energy and assess material quality. A laser with photon energy
greater than the InAs bandgap excites electrons from the valence band to the conduction
band. These electrons then relax and recombine with holes, emitting photons with energy
corresponding to the bandgap. Spectroscopic analysis of this emitted light provides a precise
measurement of the bandgap energy.[5]

e Spectroscopic Ellipsometry: This optical technique is employed to measure the refractive
index and extinction coefficient of InAs thin films. It measures the change in polarization of
light upon reflection from the sample surface over a range of wavelengths. By fitting the
experimental data to a model of the material's structure, the optical constants can be
determined with high accuracy.[19]

¢ Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): When studying wet chemical
etching, ICP-MS is used to analyze the etchant solution.[15] The technique can detect and
quantify the concentration of dissolved elements (Indium and Arsenic) in the liquid with very
high sensitivity. This allows for precise kinetic studies of the etching process by measuring
the dissolution rate of the semiconductor.[15]

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for characterizing the fundamental
properties of an InAs crystal after its synthesis.
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Characterization Workflow for Indium Arsenide (InAs)
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A flowchart illustrating the experimental workflow from InAs synthesis to the characterization of
its key properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physical and chemical properties of InAs]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073376#physical-
and-chemical-properties-of-inas]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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